molecular formula C17H28O4 B14904634 3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol

3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol

Cat. No.: B14904634
M. Wt: 296.4 g/mol
InChI Key: QPHGJAKNGBUTED-UHFFFAOYSA-N
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Description

3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol is an organic compound with the molecular formula C17H28O4. This compound is characterized by its complex structure, which includes a benzyloxy group, propoxy linkages, and a terminal hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl alcohol with propylene oxide to form 3-(benzyloxy)propan-1-ol. This intermediate is then reacted with 1,4-dibromobutane to form 3-(4-(benzyloxy)butoxy)propan-1-ol. Finally, this compound is reacted with propylene oxide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The propoxy and butoxy linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted ethers and alcohols.

Scientific Research Applications

3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Benzyloxy)ethoxy)propan-1-ol: Similar structure with an ethoxy linkage instead of a butoxy linkage.

    3-Benzyloxy-1-propanol: Lacks the additional propoxy and butoxy linkages.

    Benzyl-PEG1-propanol: Contains a polyethylene glycol (PEG) linkage.

Uniqueness

3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol is unique due to its specific combination of benzyloxy, propoxy, and butoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

3-[4-(3-phenylmethoxypropoxy)butoxy]propan-1-ol

InChI

InChI=1S/C17H28O4/c18-10-6-13-19-11-4-5-12-20-14-7-15-21-16-17-8-2-1-3-9-17/h1-3,8-9,18H,4-7,10-16H2

InChI Key

QPHGJAKNGBUTED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCCCOCCCO

Origin of Product

United States

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